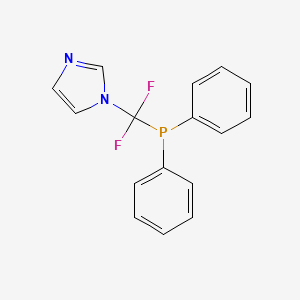
Imidazol-1-yl-difluoromethyl-diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a chemical compound with the molecular formula C16H13F2N2P It is characterized by the presence of an imidazole ring, a difluoromethyl group, and a diphenylphosphine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-difluoromethyl-diphenylphosphine typically involves the reaction of imidazole with difluoromethyl-diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Imidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different oxidation states.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学研究应用
Imidazol-1-yl-difluoromethyl-diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis
作用机制
The mechanism of action of imidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Diphenylphosphine: A phosphine compound used in various chemical reactions and as a ligand.
Difluoromethylphosphine: A compound with similar functional groups but different chemical properties.
Uniqueness: The presence of both imidazole and diphenylphosphine moieties allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
生物活性
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a phosphorus-containing compound notable for its unique structure, which includes an imidazole ring, a difluoromethyl group, and two phenyl groups attached to a phosphorus atom. This combination provides the compound with significant potential for biological activity, particularly in medicinal chemistry and organocatalysis.
Structural Features and Properties
The structural components of this compound contribute to its reactivity and biological activity:
| Component | Structure Features | Unique Properties |
|---|---|---|
| Imidazole | Five-membered ring with two nitrogen atoms | Basic properties; involved in enzyme activity |
| Diphenylphosphine | Phosphorus atom bonded to two phenyl groups | Strong nucleophilic character |
| Difluoromethyl group | Benzene ring with difluoromethyl substituent | Enhanced lipophilicity; unique reactivity |
The imidazole moiety is particularly significant as it is commonly found in many biologically active compounds, which often exhibit various therapeutic effects. The phosphine component enhances nucleophilicity, allowing the compound to participate in a range of chemical transformations that may lead to biological activity.
Biological Activity
Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Imidazole derivatives are known to have significant anticancer effects. For example, studies have shown that certain imidazole-containing compounds can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Neuropeptide Receptor Antagonism : Analogous compounds have been characterized as potent antagonists of neuropeptide receptors, which are implicated in sleep and addiction disorders. These compounds demonstrated effective suppression of alcohol self-administration in rodent models at low doses .
- Antimicrobial Activity : The imidazole scaffold is prevalent in many antimicrobial agents. Compounds derived from imidazole exhibit antibacterial and antifungal activities, contributing to their therapeutic applications .
Case Study 1: Anticancer Activity
A study on the synthesis of novel imidazole derivatives reported their efficacy against cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism of action involved apoptosis induction through mitochondrial pathways, evidenced by increased caspase activity .
Case Study 2: Neuropharmacological Effects
Research on imidazole derivatives as neuropeptide S receptor antagonists demonstrated their potential in treating anxiety and addiction disorders. In vivo studies showed that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting a promising avenue for future drug development .
属性
分子式 |
C16H13F2N2P |
|---|---|
分子量 |
302.26 g/mol |
IUPAC 名称 |
[difluoro(imidazol-1-yl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C16H13F2N2P/c17-16(18,20-12-11-19-13-20)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI 键 |
FXHCDUWKIROIST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(N3C=CN=C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















